molecular formula C19H15FN2OS2 B3005030 2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-85-4

2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B3005030
CAS RN: 686770-85-4
M. Wt: 370.46
InChI Key: INCVHCGNJYLAAE-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

The compound 2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule that appears to be a derivative of pyrimidin-4-one. While the specific compound is not directly studied in the provided papers, related structures with substituted phenyl groups and pyrimidin-4-one cores are frequently investigated for their biological activities, including antitumor, antibacterial, and antiviral properties , as well as their potential as inhibitors for various enzymes .

Synthesis Analysis

The synthesis of related pyrimidin-4-one derivatives typically involves cyclocondensation reactions, as seen in the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones . These reactions often employ basic conditions and may involve the use of intermediates such as 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones and nonsymmetric 1-substituted 2-methylisothiourea sulfates. The synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines also provides insight into the potential synthetic routes for the target compound, involving oxidative addition reactions and deprotection steps .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate the molecular structure of pyrimidine derivatives . Density functional theory (DFT) calculations, including B3LYP method with a 6-311++G(d,p) basis set, can predict equilibrium geometry, vibrational wave numbers, and molecular stability . The molecular docking studies can also suggest the potential biological activity of the compound by predicting its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the substituents on the pyrimidine ring. For instance, the introduction of a fluorine atom can significantly affect the molecule's reactivity and biological activity . The presence of a methylsulfanyl group can also lead to various chemical transformations, potentially affecting the compound's pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. The presence of a fluorine atom can enhance the lipophilicity of the molecule, which may affect its absorption and distribution in biological systems . The crystal structure analysis can provide information on the compound's solid-state properties, including its conformation and intermolecular interactions .

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2OS2/c20-14-8-6-13(7-9-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCVHCGNJYLAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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